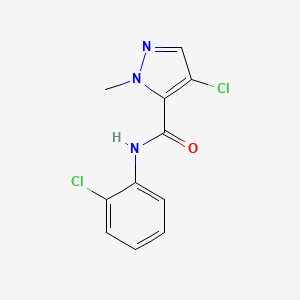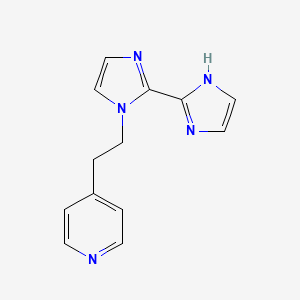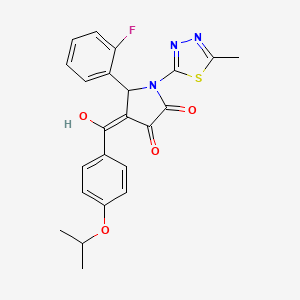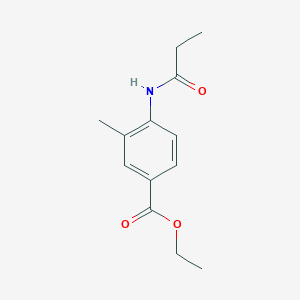
4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCPA and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of CCPA involves its binding to the A1 adenosine receptor, which leads to the activation of various intracellular signaling pathways. This activation results in the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. The decrease in cAMP levels leads to the inhibition of protein kinase A, which ultimately results in the activation of various downstream effectors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide are primarily mediated through its binding to the A1 adenosine receptor. This binding leads to the activation of various intracellular signaling pathways, which ultimately results in the modulation of various cellular processes. The physiological effects of CCPA include the regulation of blood pressure, heart rate, and neurotransmitter release.
实验室实验的优点和局限性
The advantages of using 4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its high potency and selectivity towards the A1 adenosine receptor. This selectivity allows for the specific modulation of various cellular processes, making it a valuable tool for studying the role of the A1 adenosine receptor in various physiological processes. The limitations of using CCPA in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
未来方向
The future directions for the study of 4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide include the further exploration of its potential therapeutic applications in various fields, including neuroscience and cancer research. The development of more potent and selective analogs of CCPA may also lead to the discovery of novel therapeutic agents for various diseases. Additionally, the study of the mechanism of action of CCPA may provide insights into the role of the A1 adenosine receptor in various physiological processes.
合成方法
The synthesis of 4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2-chlorobenzoyl chloride with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base. The resulting product is then purified and characterized using various analytical techniques. The synthesis of CCPA has been optimized to obtain high yields and purity, making it suitable for various scientific research applications.
科学研究应用
4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. This compound has been shown to have agonistic activity towards the A1 adenosine receptor, making it a potential therapeutic agent for various neurological disorders. CCPA has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-10(8(13)6-14-16)11(17)15-9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQPYOQCWFIZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5330415.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330421.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5330438.png)
![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide](/img/structure/B5330443.png)
![4,6-dimethyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]nicotinamide](/img/structure/B5330448.png)


![[1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5330461.png)
![N-bicyclo[2.2.1]hept-2-ylcyclopentanecarboxamide](/img/structure/B5330468.png)

![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5330473.png)
![1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-propanone](/img/structure/B5330495.png)
![3-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5330503.png)